3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride
Overview
Description
3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride is a versatile chemical compound used in various scientific research. It has a CAS Number of 1240527-32-5 and a molecular weight of 219.69 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14FNO.ClH/c1-7(2)12-8-4-5-10(13-3)9(11)6-8;/h4-7,12H,1-3H3;1H . This indicates that the compound has a fluorine atom at the 3rd position, a methoxy group at the 4th position, and an isopropyl group attached to the nitrogen atom.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 219.69 .Scientific Research Applications
Fluorescence Quenching Studies Research into the fluorescence quenching of boronic acid derivatives by aniline in alcohols has provided insights into the interactions of similar compounds. The study found negative deviations in the Stern–Volmer plots, suggesting the existence of different conformers of the solutes in the ground state. This indicates the potential for using such fluorescence quenching studies to understand more about the behavior of similar compounds in various environments (Geethanjali et al., 2015).
Synthesis and Antimicrobial Activities The synthesis of eperezolid-like molecules from derivatives similar to 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride has been explored, evaluating their antimicrobial activities. These studies are crucial for developing new pharmaceutical agents with potential applications in treating microbial infections (Yolal et al., 2012).
Sensor Development for Metal Ions Research on the synthesis and characterization of compounds related to this compound has led to the development of novel fluorescent sensors for metal ions, such as aluminum(III). These sensors show significant potential for applications in detecting and quantifying metal ions in biological systems, offering a new avenue for monitoring such ions in living cells (Tian et al., 2015).
Copper Corrosion Inhibition Studies on ortho-substituted anilines, including those similar to this compound, have demonstrated their effectiveness as copper corrosion inhibitors. This research is vital for industrial applications where copper corrosion is a significant concern, offering insights into the design of more effective corrosion inhibitors (Khaled & Hackerman, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary statements are also provided .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-propan-2-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(2)12-8-4-5-10(13-3)9(11)6-8;/h4-7,12H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZTVQUEOZJFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)OC)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-32-5 | |
Record name | Benzenamine, 3-fluoro-4-methoxy-N-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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